molecular formula C13H13N3O2 B030833 rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol CAS No. 87102-64-5

rac-1-Azido-3-(1-naphthalenyloxy)-2-propanol

Cat. No.: B030833
CAS No.: 87102-64-5
M. Wt: 243.26 g/mol
InChI Key: GSSYVTMHROMKAE-UHFFFAOYSA-N
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Description

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is an organic compound with the molecular formula C13H13N3O2 It is characterized by the presence of an azido group and a naphthalenyloxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- typically involves the reaction of 2-bromo-1-propanol with 1-naphthol under basic conditions to form the naphthalenyloxy intermediate. This intermediate is then reacted with sodium azide to introduce the azido group . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition, with solvents like water or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted propanol derivatives with various functional groups replacing the azido group.

    Reduction Reactions: The primary product is the corresponding amine.

    Cycloaddition Reactions: The major product is a triazole derivative.

Scientific Research Applications

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can be used to link different molecules together. This property is particularly useful in click chemistry, where the compound can be used to attach functional groups to biomolecules or other substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanol, 1-azido-3-(1-naphthalenyloxy)- is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it valuable in click chemistry and other applications where the formation of stable triazole rings is desired.

Properties

IUPAC Name

1-azido-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSYVTMHROMKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444081
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87102-64-5
Record name 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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